molecular formula C11H11NO3 B062298 7-Amino-4-(methoxymethyl)-2H-chromen-2-one CAS No. 175205-10-4

7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Cat. No. B062298
CAS RN: 175205-10-4
M. Wt: 205.21 g/mol
InChI Key: QZZLLHOMMCKWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-4-(methoxymethyl)-2H-chromen-2-one (7AMC) is a synthetic compound that has a wide range of applications in the field of scientific research. It is a chromone derivative, which is a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. It is an important intermediate for the synthesis of a variety of biologically active compounds, such as drugs, agrochemicals, and dyes. 7AMC has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Fluorescent Labeling Reagent

7-Amino-4-(methoxymethyl)-2H-chromen-2-one: is commonly used as a fluorescent labeling reagent. It is particularly useful in the trace determination of enzymes due to its ability to emit fluorescence upon excitation. This property makes it an invaluable tool in biochemistry and molecular biology for visualizing and tracking biological molecules .

Antibacterial Agent

Research has indicated that this compound may act as an effective antibacterial agent against multi-drug resistant isolates of Mycobacterium tuberculosis . It affects the cell morphology, which could lead to the development of new therapeutic strategies against tuberculosis .

Electron Donor in Fluorescent Sensors

The amino groups present in the compound can serve as electron donors, which is beneficial in the design of fluorescent sensors. For instance, it can be used to detect mercury ions in aqueous media, showcasing its potential in environmental monitoring and safety .

Photonic & Optical Materials

Due to its photonic and optical properties, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one can be used in the development of new materials for photonic and optical applications. This includes the creation of laser dyes that can emit laser in a wide range of wavelengths .

Enzyme Substrate Chromophore

As a chromophore for enzyme substrates, it is used in assays to measure enzyme activity. Its stable fluorescence spectra near physiological pH make it a standard choice for enzyme-linked assays, contributing to our understanding of enzyme kinetics and mechanisms .

Research Tool in Proteomics

In proteomics, this compound can be used as a standard for AMC-based enzyme substrates, including caspase substrates. This application is crucial for studying protein functions and interactions, as well as for identifying potential drug targets .

properties

IUPAC Name

7-amino-4-(methoxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZLLHOMMCKWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)OC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334025
Record name 7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-(methoxymethyl)-2H-chromen-2-one

CAS RN

175205-10-4
Record name 7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 3
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 4
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 5
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 6
7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.